1-Ethylpyridin-1-ium
Overview
Description
1-Ethylpyridin-1-ium is a chemical compound with the molecular formula C7H10N+. It is a cationic liquid that has been studied extensively due to its various applications in scientific research. In
Mechanism Of Action
The mechanism of action of 1-Ethylpyridin-1-ium is not fully understood. However, it is known to act as a Lewis acid due to the presence of the positively charged nitrogen atom. This property makes it an effective catalyst in various reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Ethylpyridin-1-ium. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Ethylpyridin-1-ium in lab experiments is its high solubility in water and organic solvents. This makes it an effective solvent and catalyst in various reactions. However, one limitation is that it is relatively expensive compared to other solvents and catalysts.
Future Directions
There are several future directions for the use of 1-Ethylpyridin-1-ium in scientific research. One area of interest is its potential use as a catalyst in the synthesis of chiral compounds. Another area of interest is its use in the development of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of 1-Ethylpyridin-1-ium.
Conclusion:
In conclusion, 1-Ethylpyridin-1-ium is a cationic liquid that has various applications in scientific research. It is synthesized by the reaction of pyridine with ethyl iodide in the presence of a strong base. It is used as a solvent and catalyst in various reactions and has low toxicity. While it is relatively expensive compared to other solvents and catalysts, it has potential for use in the synthesis of chiral compounds and the development of new drugs and pharmaceuticals. Further research is needed to fully understand its mechanism of action and potential effects.
Synthesis Methods
1-Ethylpyridin-1-ium can be synthesized by the reaction of pyridine with ethyl iodide in the presence of a strong base such as potassium hydroxide. The reaction takes place in anhydrous conditions and is carried out at elevated temperatures. The resulting product is a colorless to pale yellow liquid.
Scientific Research Applications
1-Ethylpyridin-1-ium has various applications in scientific research. It is used as a solvent for organic reactions, particularly in the synthesis of pharmaceuticals. It is also used as a catalyst in various reactions such as the oxidation of alcohols and the reduction of nitro compounds. Additionally, 1-Ethylpyridin-1-ium is used as a precursor for the synthesis of other chemicals.
properties
IUPAC Name |
1-ethylpyridin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDIRWZVUWCCCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1906-79-2 (bromide) | |
Record name | Ethylpyridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048075 | |
Record name | 1-Ethylpyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpyridin-1-ium | |
CAS RN |
15302-96-2 | |
Record name | Ethylpyridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethylpyridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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